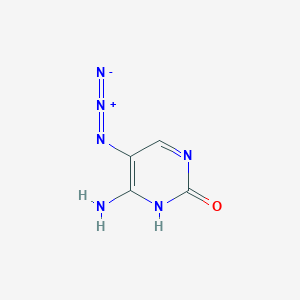
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde” is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde”, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications. The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Click Chemistry
Tetrazole and its derivatives, including “3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde”, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .
Molecular Docking
Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazole derivatives, including “3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde”, can be used in molecular docking studies .
Synthesis of 1,2,3-Thiadiazole Derivatives
“3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde” can be used to prepare tetrazole-containing 1,2,3-thiadiazole derivatives . This process involves mixing the compound with substituted amine in methanol at room temperature .
Synthesis of 1,3,5-Trisubstituted Isocyanurates
“3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde” can be used in the synthesis of 1,3,5-trisubstituted isocyanurates . These compounds have numerous industrial applications, such as industrial cleaners and industrial polymer applications (as cross-linking agents and curing agents) .
High-Performance Energetic Material
Tetrazole derivatives, including “3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde”, can be used in the synthesis of high-performance energetic materials . These compounds have good detonation properties with moderate sensitivities .
Synthesis of Novel Peptoid Derivatives
“3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde” can be used in the design and synthesis of novel peptoid derivatives . These compounds can be synthesized using a variety of methods and have potential applications in various fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLZTCJAAWYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440701 |
Source


|
| Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde | |
CAS RN |
179056-02-1 |
Source


|
| Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)






![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)

